![molecular formula C14H17ClF2N2O2 B2483491 Benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride CAS No. 2445794-81-8](/img/structure/B2483491.png)
Benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride
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Description
Synthesis Analysis
Synthesis of related compounds involves the reaction of N-benzyloxycarbamate derivatives with stabilized carbon nucleophiles to produce hydroxamic acids and their derivatives, showcasing a method to create functionalized molecules. This synthetic approach is useful for preparing hydroxamate-containing mixed ligand systems and polyhydroxamic acids, demonstrating versatility in chemical synthesis (Liu, Jacobs, & Gopalan, 2009). Efficient peptide coupling methods, utilizing reagents like Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), are also employed for synthesizing various substituted amino acid derivatives, indicating a broad applicability in creating complex molecular structures (Brunel, Salmi, & Letourneux, 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques. For instance, single crystal X-ray diffraction has been used to establish the relative configurations within complex structures, providing a detailed understanding of molecular geometry and intermolecular interactions (Christensen et al., 2011).
Chemical Reactions and Properties
The reactivity of similar compounds with various reagents under different conditions highlights their chemical versatility. For example, the reaction of benzyl carbamate/N-chlorosuccinimide with β-nitrostyrenes, catalyzed by potassium carbonate, showcases a method for aminohalogenation, indicating a wide range of chemical transformations these compounds can undergo (Ji et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the application and handling of these compounds. Studies on related compounds, through techniques like single crystal X-ray diffraction, provide insight into their crystalline structure and intermolecular interactions, which are critical for understanding their behavior in various solvents and conditions (Christensen et al., 2011).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and functional group transformations, are pivotal for their application in synthesis and medicinal chemistry. The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates illustrates the ability to modify functional groups under mild conditions, showcasing the compound's versatility and applicability in complex synthesis pathways (Sakaitani & Ohfune, 1990).
Scientific Research Applications
Peptide Coupling and Synthesis
Benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride plays a role in the synthesis of peptides. It has been used in efficient peptide coupling methods, particularly for conjugated carboxylic acids with methyl ester amino acids hydrochloride. This method allows the synthesis of various substituted amino acid derivatives with high chemical yields, demonstrating its utility in enzymatic substrate synthesis (Brunel, Salmi, & Letourneux, 2005).
Fluorescence Probes and Reactive Oxygen Species Detection
The compound has relevance in the development of novel fluorescence probes, particularly for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals. These probes can differentiate hROS from other reactive oxygen species, highlighting the compound's potential in biological and chemical applications (Setsukinai et al., 2003).
Synthesis of Hydroxamates
It is used in the synthesis of O-benzyl hydroxamates, showcasing a method to convert various carboxylic acids, including amino acids and di-peptides, to O-benzyl hydroxamates. This synthesis is notable for its simplicity and efficiency, relevant in both academic and industrial contexts (Palakurthy et al., 2014).
Chelation and Metal Binding
Hydroxamic acids, including derivatives of benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride, are important in chelating hard metal ions like Fe(III). New strategies for their preparation and incorporation into various matrices are significant for therapeutic, diagnostic, and separation chemistry applications (Liu, Jacobs, & Gopalan, 2009).
Antibacterial Agents
The compound has applications in synthesizing novel antibacterial agents. It has been used in creating new series of derivatives with significant in vitro antibacterial activity against various microorganisms, underscoring its potential in developing new antimicrobial drugs (Borad et al., 2015).
properties
IUPAC Name |
benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2.ClH/c15-14(16)11(13(14)6-10(17)7-13)18-12(19)20-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,17H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZHBSMYJDQHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(C2(F)F)NC(=O)OCC3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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